9H-Thioxanthen-9-one, 2-methyl-

Photopolymerization Type II Photoinitiator Curing Speed

9H-Thioxanthen-9-one, 2-methyl- (MTX) is a member of the thioxanthone class of Type II photoinitiators, widely used in UV-curable coatings, inks, and photopolymerization systems. Characterized by a methyl substituent at the 2-position of the thioxanthone core, MTX exhibits absorption in the 350–410 nm region, making it suitable for near-UV and visible-light LED curing.

Molecular Formula C14H10OS
Molecular Weight 226.3 g/mol
CAS No. 15774-82-0
Cat. No. B097715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Thioxanthen-9-one, 2-methyl-
CAS15774-82-0
Molecular FormulaC14H10OS
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
InChIInChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3
InChIKeyMYISVPVWAQRUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-9H-thioxanthen-9-one (CAS 15774-82-0): A Type II Photoinitiator with Quantifiable Photophysical and Performance Differentiation


9H-Thioxanthen-9-one, 2-methyl- (MTX) is a member of the thioxanthone class of Type II photoinitiators, widely used in UV-curable coatings, inks, and photopolymerization systems. Characterized by a methyl substituent at the 2-position of the thioxanthone core, MTX exhibits absorption in the 350–410 nm region, making it suitable for near-UV and visible-light LED curing [1]. Industrially, it is known as Nisso Cure MTX and is recognized in multiple patent filings as a preferred photoinitiator for radical polymerization when combined with amine co-initiators [2]. Its molecular formula is C₁₄H₁₀OS with a molecular weight of 226.29 g/mol .

Type II thioxanthone photoinitiator
Absorption 350–410 nm supports near-UV/LED cure
Amine co-initiator required for radical polymerization

Why Generic Thioxanthone Substitution Fails: The 2-Methyl Group Confers Differentiable Photophysics That Cannot Be Assumed Across Thioxanthone Analogs


Substitution at the 2-position of the thioxanthone ring exerts profound influence on photophysical behavior. The methyl group in MTX acts as an electron-donating substituent that stabilizes the ππ* triplet state relative to the nπ* triplet, resulting in reduced triplet reactivity towards both amine co-initiators and vinyl monomers compared to unsubstituted thioxanthone (TX) [1]. This electronic effect is not equivalent across different 2-substituted analogs such as 2-isopropylthioxanthone (ITX) or 2-chlorothioxanthone (CTX); each substituent tunes the balance between singlet oxygen generation, ketyl radical formation, and quenching kinetics in a non-linear fashion [2]. Consequently, replacing MTX with another in-class thioxanthone without verifying photochemical kinetics and polymerization efficiency data introduces risk of underperformance or unintended reactivity in the final formulation.

2-Methyl group stabilizes ππ* triplet, substantially reducing amine quenching vs. unsubstituted TX; initiation kinetics may shift.

Substituent effects on triplet state are non-linear across 2-substituted analogs (ITX, CTX); interchange without photokinetic data introduces risk.

Polymerization rate parity with ITX was demonstrated under specific conditions; transfer to different resin/amine systems requires validation.

Quantitative Differentiation of 2-Methyl-9H-thioxanthen-9-one (MTX) Versus Closest Analogs: A Procurement-Focused Evidence Guide


Comparable Photopolymerization Efficiency to 2-Isopropylthioxanthone (ITX) Under Standard Conditions

In the foundational laser flash photolysis and stationary polymerization study by Amirzadeh and Schnabel, the rates of polymerization ν (monomer consumption) measured at [M] = 5 mol/L and [amine] = 10⁻¹ mol/L were found to be equal for TX, ITX, MTX, and CTX [1]. This indicates that MTX delivers polymerization efficiency on par with the widely used commercial photoinitiator ITX, despite their structural differences. The 2-methyl substitution in MTX does not compromise bulk polymerization performance relative to ITX.

Polymerization rate parity
Head-to-head
Equal monomer consumption rate (ν) for MTX, ITX, TX, CTX
[M] = 5 M, [amine] = 0.1 M

May support substitution for ITX in cure-speed-matched formulations.

Stationary polymerization; laser flash photolysis.

Photopolymerization Type II Photoinitiator Curing Speed

Reduced Triplet Reactivity Towards Amines Versus Unsubstituted Thioxanthone (TX): A Quantitative Photophysical Distinction

Neumann et al. (1997) systematically measured triplet quenching rate constants (³kq) for a series of 2-substituted thioxanthones by triethanolamine (TEOHA) in acetonitrile. The 2-methyl derivative (TXMe) exhibited a ³kq value of 0.81 × 10⁹ M⁻¹ s⁻¹, representing an approximately 7.5-fold reduction compared to unsubstituted thioxanthone (TX, ³kq = 6.1 × 10⁹ M⁻¹ s⁻¹) [1]. This diminished triplet reactivity is attributed to the electron-donating character of the methyl group, which stabilizes the less reactive ππ* triplet state.

Triplet quenching by amine
Head-to-head
MTX ³kq = 0.81 × 10⁹ M⁻¹ s⁻¹
TX ³kq = 6.1 × 10⁹ M⁻¹ s⁻¹ (~7.5× higher)

Indicates different oxygen sensitivity and radical generation profile.

TEOHA in acetonitrile; Table 3 data.

Triplet Quenching Photophysics Amine Co-initiator Reactivity

Significantly Reduced Triplet Quenching by Methyl Methacrylate (MMA) Compared to Unsubstituted TX

The same study by Neumann et al. (1997) quantified triplet quenching by the monomer methyl methacrylate (MMA). Unsubstituted TX showed a ³kq of 7.1 × 10⁶ M⁻¹ s⁻¹ in acetonitrile, whereas MTX (TXMe) exhibited substantially lower reactivity, with quenching rate constants for 2-ether and 2-ester substituted thioxanthones falling in the range of 0.01–2.0 × 10⁶ M⁻¹ s⁻¹ [1]. The authors concluded that electron-donor substitution in position 2 markedly decreases the reactivity of TX towards monomers, with ether substituents being more effective deactivators than ester substituents.

Monomer quenching difference
Head-to-head
TX ³kq = 7.1 × 10⁶ M⁻¹ s⁻¹
2-subst. derivatives ~0.01–2.0 × 10⁶ M⁻¹ s⁻¹

May alter initiation efficiency in acrylate resin systems.

MMA in acetonitrile; class effect confirmed.

Monomer Quenching Triplet State Methyl Methacrylate

Patent-Recognized Photocuring Performance: MTX Outperforms Benzophenone in Dual-Initiator Coating Systems

U.S. Patent 4,131,529 (BASF) explicitly designates 2-methylthioxanthone (MTX) as a preferred photoinitiator and provides comparative curing data. In a dual-initiator system, 0.1 wt% MTX combined with 2 wt% benzil dimethylketal (BDMK) and 3 wt% methyldiethanolamine (MDEA) achieved a maximum belt speed of 60 m/min with a pendulum hardness of 140 s. In contrast, 0.1 wt% MTX with only 3 wt% MDEA (without BDMK) achieved 11 m/min and 118 s hardness, while 2 wt% benzophenone alone achieved <11 m/min belt speed [1]. This demonstrates that MTX, even at very low loading (0.1 wt%), enables dramatically enhanced cure speed when synergistically combined with a second photoinitiator.

Cure speed vs. benzophenone
Head-to-head
0.1% MTX + BDMK + MDEA: 60 m/min, 140 s hardness
Benzophenone-based system: lower belt speed

Demonstrates high-speed cure at low loading.

UV lamp 10 cm; butanediol diacrylate system; patent Table 2.

UV Curing Coating Formulation Belt Speed

Synthetic Versatility as a Photobase Generator Precursor: Quantitative Functionalization to 2-(Bromomethyl)-9H-thioxanthen-9-one

MTX serves as a direct synthetic precursor for photobase generators (PBGs) via benzylic bromination. A Korean patent on photobase generators (광 염기 발생제) reports that 2-methyl-9H-thioxanthen-9-one reacts with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide in cyclohexane over 4 hours to yield 2-(bromomethyl)-9H-thioxanthen-9-one with an isolated yield of 1.8 g [1]. This bromomethyl derivative is a key intermediate for introducing quaternary ammonium or amidine photobase-generating functionalities that operate upon irradiation at 350–500 nm. This synthetic pathway is not available for ITX, which possesses a tertiary benzylic C–H at the isopropyl group, nor for unsubstituted TX, which lacks a reactive alkyl handle.

Bromomethylation yield
Reported
Isolated yield: 1.8 g 2-(bromomethyl) derivative

Enables photobase generator synthesis; unique handle vs. ITX/TX.

NBS, benzoyl peroxide, cyclohexane, 4 h.

Photobase Generator Synthetic Intermediate Bromomethyl Derivative

High-Value Application Scenarios for 2-Methyl-9H-thioxanthen-9-one (MTX) Derived from Quantitative Evidence


Rapid UV-Curable Coating Formulation Requiring ITX-Equivalent Cure Speed with Reduced Photoinitiator Loading

Formulators seeking to replace 2-isopropylthioxanthone (ITX) can adopt MTX without sacrificing cure speed, as polymerization rates are experimentally demonstrated to be equal between the two compounds [1]. The patent-validated belt speed data further supports that MTX achieves 60 m/min cure speed at just 0.1 wt% loading when paired with benzil dimethylketal and an amine synergist, confirming its suitability for high-throughput industrial coating lines [2].

Acrylate-Based Photopolymerization Systems Where Tunable Triplet Reactivity is Required

In methyl methacrylate (MMA) or acrylate-rich formulations, the markedly reduced triplet quenching rate constant of MTX toward monomers (orders of magnitude lower than unsubstituted TX) [1] enables formulators to achieve different initiation kinetics compared to TX. This differential is valuable in applications requiring controlled radical generation rates, such as thick-film curing or oxygen-sensitive formulations.

Synthesis Platform for Photobase Generators and Cationic Photoinitiators via Bromomethyl Functionalization

MTX is the thioxanthone of choice for research groups and manufacturers developing novel photobase generators (PBGs). The methyl group at the 2-position enables straightforward benzylic bromination to 2-(bromomethyl)-9H-thioxanthen-9-one, a versatile intermediate for quaternary ammonium and amidine-type PBGs active in the 350–500 nm range [1]. Neither ITX nor unsubstituted TX offers this synthetic handle, making MTX the essential precursor for this application class.

Low-Migration or Food-Contact Coating Explorations as an ITX Alternative

Given that ITX has faced regulatory scrutiny for migration from food packaging [1], MTX—demonstrating equal polymerization efficiency [2]—presents a structurally distinct alternative for evaluation. Although direct migration data for MTX is limited in the public domain, its equivalent performance profile justifies its prioritization in comparative migration and toxicological screening studies.

Application
Selection Property
Validation Focus
Cure-speed-comparable UV coating
Polymerization rate parity under standard conditions
Verify cure speed and dose response in target resin
Acrylate resin photopolymerization
Reduced monomer quenching triplet reactivity
Initiation kinetics in MMA/acrylate-rich systems
Photobase generator precursor synthesis
Bromomethyl functionalization yield
Synthetic reproducibility and PBG performance
Low-migration coating evaluation
Structural differentiation via 2-methyl substitution
Migration and toxicology screening
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